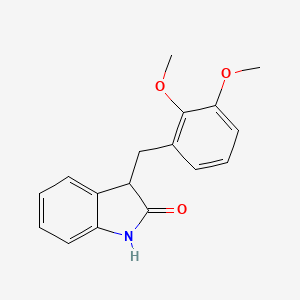
4-butyl-N-(1-methyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(1-methyl-4-piperidinyl)benzamide, commonly known as Bupivacaine, is a local anesthetic drug used in various medical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effects. Bupivacaine is used in various medical procedures such as epidural anesthesia, nerve block, and spinal anesthesia.
Wirkmechanismus
Bupivacaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. It also blocks the release of neurotransmitters such as glutamate, which is responsible for the transmission of pain signals. Bupivacaine is a lipophilic drug, which means it has a high affinity for lipid membranes. This property allows it to penetrate the nerve cell membrane and block the sodium channels.
Biochemical and Physiological Effects:
Bupivacaine has various biochemical and physiological effects on the body. It causes local anesthesia by blocking the transmission of pain signals. Bupivacaine also causes vasodilation, which leads to a decrease in blood pressure. It also causes a decrease in heart rate and cardiac output. Bupivacaine can cause toxicity at high doses, which can lead to cardiac arrest and central nervous system depression.
Vorteile Und Einschränkungen Für Laborexperimente
Bupivacaine is widely used in lab experiments due to its local anesthetic properties. It is used to study the mechanism of action of local anesthetics and their effects on the body. Bupivacaine is also used to study the pharmacokinetics and pharmacodynamics of local anesthetics. However, Bupivacaine has limitations in lab experiments as it can cause toxicity at high doses, which can lead to cardiac arrest and central nervous system depression.
Zukünftige Richtungen
There are various future directions for the research on Bupivacaine. One of the future directions is the development of new formulations of Bupivacaine that can provide longer-lasting anesthesia with minimal side effects. Another future direction is the study of the pharmacokinetics and pharmacodynamics of Bupivacaine in different populations, such as pediatric and elderly patients. The development of new delivery systems for Bupivacaine, such as transdermal patches, is also a future direction for research.
Conclusion:
Bupivacaine is a local anesthetic drug widely used in various medical procedures. It is synthesized by reacting 4-butyl-1,2-diamine with 1-methyl-4-piperidinyl benzoyl chloride. Bupivacaine is used in scientific research to study the mechanism of action of local anesthetics and their effects on the body. It is also used to study the pharmacokinetics and pharmacodynamics of local anesthetics. Bupivacaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. It also causes vasodilation, which leads to a decrease in blood pressure. Bupivacaine has advantages and limitations in lab experiments, and there are various future directions for research on Bupivacaine.
Synthesemethoden
Bupivacaine is synthesized by reacting 4-butyl-1,2-diamine with 1-methyl-4-piperidinyl benzoyl chloride. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified by recrystallization to obtain pure Bupivacaine.
Wissenschaftliche Forschungsanwendungen
Bupivacaine is widely used in scientific research due to its local anesthetic properties. It is used in various medical procedures and is known for its long-lasting effects. Bupivacaine is used in research to study the mechanism of action of local anesthetics and their effects on the body. It is also used to study the pharmacokinetics and pharmacodynamics of local anesthetics.
Eigenschaften
IUPAC Name |
4-butyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-14-6-8-15(9-7-14)17(20)18-16-10-12-19(2)13-11-16/h6-9,16H,3-5,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGUILSJJLORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(3-bromophenyl)amino]butyl}-2,5-pyrrolidinedione](/img/structure/B5029695.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![5-ethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5029710.png)
![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]isonicotinamide](/img/structure/B5029723.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B5029744.png)

![3-methyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5029760.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5029766.png)
![3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5029768.png)
